N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Overview
Description
N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Derivatives The compound , "N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide," and its derivatives have been the subject of extensive research, focusing on their synthesis using both traditional and modern techniques. Notably, compounds like 4-methyl-2,3,6,7-tetra-hydroisothiazolo[5,4-b]-pyridine-3,6-dione and others have been synthesized through methods including conventional chemical synthesis and microwave-assisted techniques, offering higher yields in shorter times (Youssef, Azab, & Youssef, 2012).
Biological and Antimicrobial Activities Several studies have investigated the biological and antimicrobial properties of these compounds. For instance, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides exhibited notable antimicrobial activity, highlighting their potential in medical applications (Gein et al., 2015; Владимир Леонидович Гейн et al., 2015). Other derivatives, such as pyrimido[2,1-b][1,3]thiazine and thiazolo[3,2-a]pyrimidine, have also shown promising antimicrobial activities, underlining the chemical versatility and potential pharmacological importance of these compounds (Akbari et al., 2008; Sayed et al., 2006).
Chemical Structures and Crystallography In-depth structural analyses have been performed on related compounds, providing valuable insights into their chemical characteristics and interactions. For instance, the study of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide revealed intricate intramolecular hydrogen bonds and conformations, contributing to our understanding of their chemical behavior and potential applications (Siddiqui et al., 2008).
Mechanism of Action
Target of Action
The primary targets of N-(4-acetylphenyl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide are currently unknown. This compound belongs to the class of imidazo[2,1-b][1,3]thiazines, which are known to interact with a variety of biological targets
Mode of Action
Compounds with a similar thiazole ring have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation.
Biochemical Pathways
Thiazoles, which share a similar structure with this compound, have been found to affect a wide range of biochemical pathways . For instance, some thiazoles have been found to inhibit Trypanosoma brucei 427, a parasite that causes African sleeping sickness . Others have shown antituberculosis activity against Mycobacterium tuberculosis H37Rv
Result of Action
Compounds with a similar thiazole ring have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Properties
IUPAC Name |
N-(4-acetylphenyl)-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-7-18-17-20(16(10)23)8-13(9-24-17)15(22)19-14-5-3-12(4-6-14)11(2)21/h3-7,13H,8-9H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGJFAMYKKTOPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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